7-(2-methoxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
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Overview
Description
10-(2-METHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group and a diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-METHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multiple steps. One common route starts with the reaction of 2-methoxyphenyl isocyanate with a suitable amine to form a urea linkage . This intermediate can then undergo cyclization and further functionalization to yield the final product. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like Yb(OTf)3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization from optimized solvents is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
10-(2-METHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
10-(2-METHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(2-METHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with specific molecular targets. For instance, it may act on certain enzymes or receptors, modulating their activity and leading to desired biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Urapidil: An α-blocker used to treat hypertension, which also contains a methoxyphenyl group.
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
Uniqueness
What sets 10-(2-METHOXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE apart is its unique diazatetraphenone core, which imparts specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C25H24N2O2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C25H24N2O2/c1-25(2)13-19-23(20(28)14-25)22(16-7-4-5-9-21(16)29-3)17-10-11-18-15(24(17)27-19)8-6-12-26-18/h4-12,22,27H,13-14H2,1-3H3 |
InChI Key |
DPUPJRVOBXOWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC=CC=C5OC)C(=O)C1)C |
Origin of Product |
United States |
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